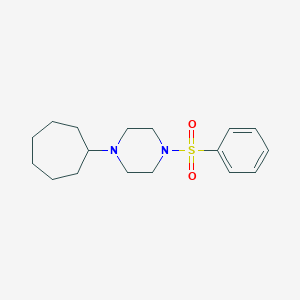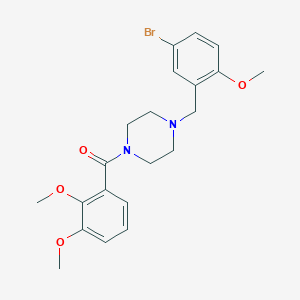
1-Cycloheptyl-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloheptyl-4-(phenylsulfonyl)piperazine, also known as CSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CSP is a piperazine derivative that is synthesized through a multi-step process.
Wirkmechanismus
1-Cycloheptyl-4-(phenylsulfonyl)piperazine works by binding to the extracellular domain of voltage-gated sodium channels, thereby blocking the entry of sodium ions into the cell. This results in the inhibition of action potential generation and propagation, which can have a range of effects on neuronal function depending on the specific channel targeted.
Biochemical and Physiological Effects:
1-Cycloheptyl-4-(phenylsulfonyl)piperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of action potential generation and propagation, the modulation of neurotransmitter release, and the regulation of ion channel function. These effects can have significant implications for the study of neuronal function and the development of new therapies for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cycloheptyl-4-(phenylsulfonyl)piperazine has several advantages as a tool for scientific research, including its selectivity for certain ion channels, its ability to inhibit action potential generation and propagation, and its potential for developing new therapies for neurological disorders. However, there are also limitations to its use, including the need for careful dosing and administration, the potential for off-target effects, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of 1-Cycloheptyl-4-(phenylsulfonyl)piperazine in scientific research. One potential application is in the development of new therapies for neurological disorders, such as epilepsy and chronic pain. Another potential direction is in the study of ion channel function and the role of these channels in neuronal function. Additionally, further research is needed to fully understand the mechanism of action of 1-Cycloheptyl-4-(phenylsulfonyl)piperazine and to develop more selective and effective compounds for scientific research.
Synthesemethoden
The synthesis of 1-Cycloheptyl-4-(phenylsulfonyl)piperazine involves a multi-step process that begins with the reaction of cycloheptylamine with paraformaldehyde to produce 1-cycloheptyl-1,3-dihydroxyurea. This intermediate is then reacted with phenylsulfonyl chloride to produce 1-cycloheptyl-4-(phenylsulfonyl)thiourea. The final step involves the reaction of 1-cycloheptyl-4-(phenylsulfonyl)thiourea with hydrazine hydrate to produce 1-Cycloheptyl-4-(phenylsulfonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-Cycloheptyl-4-(phenylsulfonyl)piperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. 1-Cycloheptyl-4-(phenylsulfonyl)piperazine has been shown to selectively inhibit the function of certain ion channels, such as the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This makes 1-Cycloheptyl-4-(phenylsulfonyl)piperazine a useful tool for studying the role of these channels in neuronal function and for developing new therapies for neurological disorders.
Eigenschaften
Produktname |
1-Cycloheptyl-4-(phenylsulfonyl)piperazine |
|---|---|
Molekularformel |
C17H26N2O2S |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-cycloheptylpiperazine |
InChI |
InChI=1S/C17H26N2O2S/c20-22(21,17-10-6-3-7-11-17)19-14-12-18(13-15-19)16-8-4-1-2-5-9-16/h3,6-7,10-11,16H,1-2,4-5,8-9,12-15H2 |
InChI-Schlüssel |
GXESYLYICZBJBJ-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)

![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)
methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)


![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)